Thiq

Vue d'ensemble

Description

La tétrahydroisoquinoléine est un composé organique de formule chimique C₉H₁₁N. Elle est classée comme une amine secondaire et est dérivée de l'isoquinoléine par hydrogénation. La tétrahydroisoquinoléine est un liquide visqueux incolore miscible à la plupart des solvants organiques. Le squelette de la tétrahydroisoquinoléine est présent dans un certain nombre de composés bioactifs et de médicaments .

Applications De Recherche Scientifique

Tetrahydroisoquinoline and its derivatives have diverse biological activities and are used in various fields:

Mécanisme D'action

Target of Action

Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . This compound-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This compound is known to interact with endorphin receptors and melanocortin receptor subtype MC4 . These receptors play crucial roles in various biological processes, including pain suppression and sexual activity .

Mode of Action

This compound acts as an agonist, stimulating the endorphin receptors . It is produced when monoamine neurotransmitters break down, and monoamine oxidase attacks the neurotransmitters, wiping out the receptors for recycling. When acetaldehyde is present, this compound forms, thereby plugging into the endorphin receptors and stimulating them . This interaction results in changes in the cellular activities associated with these receptors.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the neurotransmitter systems. This compound interacts with endorphin receptors, which are involved in pain suppression and other neurological functions . The exact downstream effects of this interaction can vary, but they generally involve changes in neuronal signaling and potentially the modulation of various physiological processes.

Pharmacokinetics

One study on a this compound derivative showed favorable in vitro adme properties . The compound exhibited potent inhibitory activity, high metabolic stability, and good permeability, suggesting a favorable bioavailability profile.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its target receptors. By acting as an agonist at endorphin receptors, this compound can modulate neuronal signaling and potentially influence various physiological processes . .

Analyse Biochimique

Biochemical Properties

THIQ interacts with various enzymes, proteins, and other biomolecules. It is known to amplify the effects of dopamine, a neurotransmitter associated with pleasure and reward . This interaction suggests that this compound may play a significant role in biochemical reactions related to mood regulation and reward response.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by acting on dopamine receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine receptors . This binding can influence enzyme activity and gene expression, although the specifics of these interactions are still being explored.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific details about its stability, degradation, and long-term effects on cellular function are still being researched, it is known that this compound can have lasting impacts on the cells it interacts with .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects and potential toxicities at high doses are still being studied, it is clear that dosage plays a significant role in the impact of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The specifics of how this compound localization or accumulation is influenced by these factors are still being researched.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'une des premières méthodes de synthèse de la tétrahydroisoquinoléine a été décrite par Pictet et Spengler en 1911. Cette méthode implique la réaction de la phényléthylamine avec le diméthoxyméthane en présence d'acide chlorhydrique aqueux à 100°C, ce qui donne la tétrahydroisoquinoléine avec un rendement de 40% . Des modifications ultérieures ont remplacé le diméthoxyméthane par des aldéhydes pour produire des tétrahydroisoquinoléines substituées .

Méthodes de production industrielle

La production industrielle de tétrahydroisoquinoléine implique souvent l'hydrogénation catalytique de l'isoquinoléine. Ce procédé utilise généralement un catalyseur métallique tel que le palladium ou le platine sous des conditions de haute pression et de température pour réaliser l'hydrogénation .

Analyse Des Réactions Chimiques

Types de réactions

La tétrahydroisoquinoléine subit différents types de réactions chimiques, notamment :

Réduction : Elle peut être hydrogénée davantage pour produire de la décahydroisoquinoléine.

Substitution : La tétrahydroisoquinoléine peut former des sels avec des acides forts en raison de ses propriétés faiblement basiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène et dioxyde de sélénium.

Réduction : Catalyseurs métalliques tels que le palladium ou le platine.

Substitution : Acides forts comme l'acide chlorhydrique.

Principaux produits formés

Oxydation : Nitrone correspondante.

Réduction : Décahydroisoquinoléine.

Substitution : Sels de tétrahydroisoquinoléine.

4. Applications de la recherche scientifique

La tétrahydroisoquinoléine et ses dérivés ont des activités biologiques diverses et sont utilisés dans divers domaines :

Biologie : Elle est étudiée pour son rôle dans les maladies neurodégénératives et comme neurotoxine potentielle.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et d'agrochimiques.

5. Mécanisme d'action

La tétrahydroisoquinoléine exerce ses effets en interagissant avec diverses cibles moléculaires et voies. Par exemple, elle peut agir comme un agoniste des récepteurs des endorphines, les stimulant et influençant potentiellement l'activité des neurotransmetteurs . Cette interaction est significative dans le contexte des maladies neurodégénératives et de la recherche sur la dépendance .

Comparaison Avec Des Composés Similaires

Composés similaires

Isoquinoléine : Le composé parent à partir duquel la tétrahydroisoquinoléine est dérivée.

Décahydroisoquinoléine : Un dérivé entièrement hydrogéné de la tétrahydroisoquinoléine.

Norsalsolinol : Un dérivé neurotoxique de la tétrahydroisoquinoléine.

Unicité

La tétrahydroisoquinoléine est unique en raison de sa polyvalence structurelle et de la vaste gamme d'activités biologiques présentées par ses dérivés. Sa capacité à former divers composés bioactifs en fait un échafaudage précieux en chimie médicinale .

Activité Biologique

Tetrahydroisoquinoline (THIQ) is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a bicyclic compound derived from isoquinoline, characterized by its saturated structure. It has been extensively studied due to its potential therapeutic applications, particularly in treating neurodegenerative disorders, infections, and cancer.

Biological Activities

This compound compounds exhibit a wide range of biological activities:

- Antimicrobial Activity : this compound derivatives have shown substantial antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain C1-substituted this compound motifs possess low minimum inhibitory concentration (MIC) values, highlighting their effectiveness as antimicrobial agents .

- Neuroprotective Effects : this compound-based compounds have been investigated for their neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activities, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Properties : Recent studies have identified this compound as a promising scaffold for anticancer agents. It functions by inhibiting epigenetic regulators and disrupting cancer cell proliferation pathways. Various analogs have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymes : Many this compound derivatives act as enzyme inhibitors, impacting pathways crucial for pathogen survival or cancer cell growth. For instance, certain analogs inhibit protein kinases involved in cancer progression .

- Modulation of Receptors : this compound compounds can interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection. This interaction is particularly relevant in the context of neurodegenerative disorders .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is vital for developing more effective derivatives. Key findings include:

- Substituent Effects : The presence and position of substituents on the this compound scaffold significantly influence its biological activity. For example, modifications at the C1 position have been linked to enhanced antimicrobial properties .

- Ring Modifications : Alterations to the bicyclic structure can lead to variations in potency and selectivity for specific biological targets. Researchers are exploring different ring systems to optimize therapeutic efficacy .

Case Studies

Several studies illustrate the application and effectiveness of this compound compounds:

- Antimicrobial Efficacy Study : A recent study synthesized C1-substituted this compound derivatives using photocatalytic methods. These compounds demonstrated significant antimicrobial activity against MRSA, with MIC values indicating strong potential as therapeutic agents .

- Neuroprotective Study : Research into the neuroprotective effects of this compound analogs revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting their utility in neurodegenerative disease models .

- Cancer Research : In vitro studies on various cancer cell lines showed that specific this compound derivatives inhibited cell proliferation and induced apoptosis through modulation of epigenetic pathways. This highlights their potential as anticancer drugs .

Propriétés

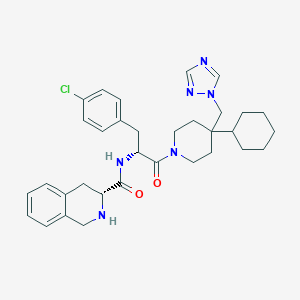

IUPAC Name |

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHESOMJVGDSJ-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953320 | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312637-48-2 | |

| Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THIQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetrahydroisoquinoline (THIQ) derivatives exhibit a diverse range of interactions with biological targets. For example, they act as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis. [] This inhibition arises from the binding of THIQs to the PNMT active site, mimicking the natural substrate. [] The downstream effect of PNMT inhibition is a reduction in epinephrine levels, potentially impacting the sympathetic nervous system. []

ANone: Unfortunately, the provided research focuses primarily on the structure-activity relationships and biological effects of various this compound derivatives rather than detailing the specific spectroscopic data of the unsubstituted this compound molecule.

ANone: The provided research primarily focuses on the biological activity and structure-activity relationships of this compound derivatives and does not provide information regarding material compatibility, stability, or applications outside of a biological context.

A: Computational tools, particularly quantitative structure-activity relationship (QSAR) studies and comparative molecular field analysis (CoMFA), have been instrumental in understanding the interaction of THIQs with biological targets and driving the design of selective inhibitors. [] For instance, QSAR studies revealed distinct steric and electronic requirements for binding to PNMT and the α2-adrenoceptor, suggesting that subtle structural modifications could modulate selectivity. [] Furthermore, CoMFA models provided insights into the three-dimensional aspects of this compound binding, enabling the visualization of key interactions within the active sites. []

A: Extensive SAR studies have been conducted on this compound derivatives, revealing key structural features influencing their potency and selectivity for targets like PNMT and the α2-adrenoceptor. [] For instance, incorporating a 3-hydroxymethyl substituent on the this compound scaffold significantly enhances selectivity for PNMT over the α2-adrenoceptor compared to a 3-methyl substituent. [] This selectivity enhancement is attributed to the potential for hydrogen bond interactions between the hydroxymethyl group and the PNMT active site. []

ANone: The provided research predominantly emphasizes the biological activity and structure-activity relationships of this compound derivatives and does not delve into stability, formulation strategies, or methods to improve bioavailability.

ANone: The provided research papers primarily focus on the scientific and medicinal aspects of this compound derivatives, and do not discuss SHE regulations, compliance, risk minimization, or responsible practices related to their production or use.

A: While the provided research primarily focuses on in vitro studies of this compound derivatives, there is limited information available regarding their in vivo pharmacokinetic properties. One study investigated the blood-brain barrier (BBB) permeability of a series of THIQs. [] A correlation between lipophilicity (expressed as ClogP) and BBB permeability was observed, suggesting that THIQs with ClogP values exceeding 0.13-0.57 might exhibit some degree of brain penetration. []

A: The research provides evidence for the in vitro and in vivo efficacy of this compound derivatives, mainly focusing on their interaction with PNMT and the α2-adrenoceptor. [, , , , ] Cell-based assays, including radioligand binding studies and functional assays using cell lines expressing the target receptors, have been instrumental in assessing the affinity, selectivity, and functional effects of this compound analogs. [, , , , ]

A: While the provided text does not contain detailed toxicology studies, one study assessed the cytotoxicity of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1-benz-6,7-diol this compound) using an in vitro 3D neurosphere model. [] The results indicate that 1-benz-6,7-diol-THIQ did not exhibit significant cytotoxicity or oxidative stress induction after 24 hours of exposure at various concentrations. []

A: The provided research primarily focuses on the synthesis and in vitro evaluation of this compound derivatives. While there is limited information about drug delivery and targeting strategies, one study demonstrated that incorporating a fluoromethyl group at the 3-position of the this compound scaffold could enhance blood-brain barrier penetration, suggesting potential for targeting central nervous system disorders. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.